
3-Hydroxycyclobutanone
Overview
Description
3-Hydroxycyclobutanone is a cyclic ketone with the molecular formula C₄H₆O₂. It is a four-membered ring compound containing a hydroxyl group and a ketone functional group. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxycyclobutanone can be synthesized through several methods. One common approach involves the photochemical reaction of cyclobutanol and acetaldehyde . Another method includes the acyloin condensation using chlorotrimethylsilane as a trapping agent. This reaction involves the use of sodium or a sodium-potassium alloy in an oxygen-free, nitrogen atmosphere .
Industrial Production Methods: In industrial settings, this compound is often produced through photoreactions, which are advantageous due to their efficiency and scalability. The use of light to drive the reaction helps in achieving high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxycyclobutanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutanone derivatives.
Reduction: Reduction reactions can convert it into cyclobutanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various cyclobutanone and cyclobutanol derivatives, which are useful intermediates in organic synthesis .
Scientific Research Applications
Chemistry
3-Hydroxycyclobutanone serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Converts to cyclobutanone derivatives.
- Reduction : Forms cyclobutanol.
- Substitution : The hydroxyl group can be replaced with other functional groups.
Biology
Research has identified potential biological activities associated with this compound and its derivatives:
- Anticancer Activity : Some derivatives demonstrate cytotoxic effects against various cancer cell lines. For example, modifications to the cyclobutanone structure have yielded compounds with significant potency in inhibiting cancer cell proliferation.
Derivative | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MDA-MB-231 | 0.5 |
Compound B | SK-MEL-30 | 0.7 |
- Mechanistic Insights : Certain derivatives induce reactive oxygen species (ROS) in cancer cells, disrupting cell cycle progression and promoting apoptosis.
Medicine
The compound is being explored for its potential in drug development:
- Pharmaceutical Intermediates : Research is ongoing to assess its role as a precursor for various pharmaceuticals.
- Therapeutic Agents : Specific derivatives are under investigation for their efficacy against metabolic disorders and cancer.
Comparative Analysis with Related Compounds
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Hydroxyl and ketone groups; four-membered ring | Cytotoxicity against cancer cells |
Cyclobutanone | Lacks hydroxyl group | Limited reactivity |
Cyclobutanol | Contains hydroxyl group but no ketone | Different reactivity profile |
Case Study 1: Anticancer Activity
A study synthesized several derivatives of this compound and evaluated their effects on human cancer cell lines. Compounds demonstrated varied potency, with some exhibiting activity comparable to established chemotherapeutics.
Case Study 2: In Vivo Efficacy
In preliminary studies involving mouse xenograft models, specific derivatives showed significant tumor reduction, suggesting potential for development as anticancer agents.
Research Opportunities
The unique structure of this compound presents numerous opportunities for further research:
- Drug Development : Investigating its derivatives for potential use as novel anticancer agents or other therapeutic modalities.
- Synthetic Applications : Exploring its utility as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Hydroxycyclobutanone involves its reactivity towards various chemical reagents. The hydroxyl and ketone groups play a crucial role in its chemical behavior, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as oxidation, reduction, and substitution .
Comparison with Similar Compounds
Cyclobutanone: Lacks the hydroxyl group, making it less reactive in certain reactions.
Cyclobutanol: Contains a hydroxyl group but lacks the ketone functionality, affecting its reactivity and applications.
Uniqueness: 3-Hydroxycyclobutanone is unique due to the presence of both hydroxyl and ketone groups within a four-membered ring structure. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Biological Activity
3-Hydroxycyclobutanone (C₄H₆O₂) is a cyclic ketone characterized by a four-membered ring structure that includes both a hydroxyl group and a ketone functional group. This unique configuration contributes to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. Recent studies have begun to explore its biological activities, making it an interesting compound for further research.
Chemical Structure
- Molecular Formula : C₄H₆O₂
- Functional Groups : Hydroxyl (-OH) and Ketone (C=O)
Synthesis Methods
This compound can be synthesized through several methods, including:
- Photochemical Reactions : A common approach involves the photochemical reaction of cyclobutanol with acetaldehyde, which is advantageous for achieving high yields and purity.
- Chemical Modifications : Derivatives of this compound are synthesized to enhance biological activity or to create novel compounds with specific functionalities .
The biological activity of this compound is largely attributed to its structural properties that allow it to participate in various chemical reactions. The presence of both hydroxyl and ketone groups enables interactions with biological molecules, potentially leading to therapeutic effects.
Research Findings
Recent studies have highlighted several biological activities associated with this compound and its derivatives:
- Anticancer Activity : Some derivatives have shown promising cytotoxic effects against various cancer cell lines. For instance, modifications to the cyclobutanone structure have yielded compounds that exhibit significant potency in inhibiting cancer cell proliferation, with IC50 values in the sub-micromolar range .
- Mechanistic Insights : Research indicates that certain derivatives can induce reactive oxygen species (ROS) in cancer cells, disrupting cell cycle progression and promoting apoptosis .
Case Studies
- Cytotoxic Derivatives : A study synthesized several derivatives of this compound and evaluated their effects on human cancer cell lines. Compounds demonstrated varied potency, with some exhibiting strong activity comparable to established chemotherapeutics .
- In Vivo Efficacy : In preliminary studies involving mouse xenograft models, specific derivatives showed significant tumor reduction, suggesting potential for development as anticancer agents .
Comparative Analysis with Related Compounds
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Hydroxyl and ketone groups; four-membered ring | Cytotoxicity against cancer cells |
Cyclobutanone | Lacks hydroxyl group | Limited reactivity |
Cyclobutanol | Contains hydroxyl group but no ketone | Different reactivity profile |
Research Opportunities
The unique structure of this compound presents numerous opportunities for further research:
- Drug Development : Investigating its derivatives for potential use as novel anticancer agents or other therapeutic modalities.
- Synthetic Applications : Exploring its utility as a building block in the synthesis of more complex organic molecules.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-hydroxycyclobutanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound often involves cyclization of γ-keto acids or oxidation of 3-hydroxycyclobutanol. Key factors include temperature control (to avoid ring-opening side reactions) and the choice of oxidizing agents (e.g., PCC for mild conditions). For example, in the preparation of carbocyclic nucleoside derivatives, this compound is generated in situ via triflate intermediates, with yields heavily dependent on nucleobase silylation and steric effects during coupling .
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structurally similar cyclobutanones?
- Methodological Answer : 2D NMR analysis (e.g., COSY, HSQC) is critical for resolving stereochemical ambiguities. The hydroxyl proton in this compound exhibits distinct coupling patterns in NMR (e.g., coupling constants ~3–5 Hz for adjacent cyclobutane protons). IR spectroscopy identifies the carbonyl stretch (~1750 cm) and hydroxyl stretch (~3400 cm), with deviations indicating hydrogen bonding or impurities .
Q. What are the thermodynamic stability trends for this compound derivatives under varying pH and solvent conditions?
- Methodological Answer : Stability studies require controlled environments (e.g., buffered solutions at pH 3–10) and monitoring via HPLC or UV-Vis spectroscopy. Polar aprotic solvents (e.g., DMF) stabilize the carbonyl group, while protic solvents (e.g., water) may promote ring-opening hydrolysis. Computational methods (DFT) can predict activation energies for degradation pathways .
Advanced Research Questions
Q. How does the steric bulk of hydride donors affect the stereoselectivity of this compound reductions?
- Methodological Answer : Bulky hydrides (e.g., LiAlH(Ot-Bu)) favor axial attack on the cyclobutanone ring due to steric hindrance, leading to cis-diols as major products. For pyrimidine derivatives, stereoselectivity decreases (10:1 cis:trans) compared to purine analogs (exclusive cis), attributed to reduced steric bulk of pyrimidine nucleobases. This requires kinetic studies and transition-state modeling .
Q. What experimental strategies reconcile conflicting stereochemical assignments in this compound-derived nucleosides?
- Methodological Answer : Contradictions arise from ambiguous NOE correlations in crowded NMR spectra. Solutions include:
- X-ray crystallography for absolute configuration determination.
- Isotopic labeling (e.g., -enriched samples) to enhance NMR resolution.
- Comparative analysis with known stereoisomers via chiral HPLC .
Q. How can computational chemistry predict regioselectivity in this compound functionalization (e.g., nucleophilic additions or cross-coupling reactions)?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals to identify electrophilic sites. For example, nucleophilic attack at the carbonyl carbon is favored, but ring strain in cyclobutane may shift reactivity. Validate predictions with kinetic isotope effects (KIEs) and Hammett plots .
Q. What are the limitations of current catalytic systems for enantioselective synthesis of this compound derivatives?
- Methodological Answer : Asymmetric catalysis (e.g., organocatalysts or chiral metal complexes) often fails due to the rigid cyclobutane ring hindering catalyst-substrate interactions. Solutions include strain-release strategies (e.g., photoredox catalysis) or dynamic kinetic resolution using enzyme mimics. Monitor enantiomeric excess (ee) via chiral GC or HPLC .
Q. Data Contradiction and Validation
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts for this compound intermediates?
- Methodological Answer : Discrepancies arise from solvent effects or incorrect conformational sampling in simulations. Use:
- Implicit/explicit solvent models (e.g., PCM in Gaussian).
- MD simulations to explore rotamer populations.
- Paramagnetic relaxation agents to resolve overlapping signals in crowded spectra .
Q. Why do some this compound derivatives exhibit unexpected reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Ring strain alters electronic properties, reducing oxidative addition efficiency. Optimize by:
- Pre-functionalization (e.g., converting -OH to triflate for better Pd coordination).
- High-throughput screening of ligands (e.g., SPhos vs. XPhos) to improve catalytic turnover .
Q. Experimental Design
Q. How to design kinetic studies for this compound ring-opening reactions under acidic conditions?
- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor reaction progress at millisecond resolution. Vary acid concentration (e.g., HCl, TFA) and temperature (Eyring analysis) to extract rate constants. Include isotopic labeling () to probe proton-transfer steps .
Q. What controls the regioselectivity of nucleophilic additions to this compound in protic vs. aprotic solvents?
Properties
IUPAC Name |
3-hydroxycyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-3-1-4(6)2-3/h3,5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZHGWJPDGIYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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